Cas no 1805211-02-2 (5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine)

5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine is a halogenated pyridine derivative with a unique structural profile, featuring both amino and difluoromethyl functional groups. The presence of iodine at the 2-position enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group contributes to metabolic stability and lipophilicity, while the amino group offers versatility for further functionalization. This compound is particularly useful in the development of bioactive molecules, where its distinct substitution pattern enables precise modifications. Its high purity and well-defined reactivity make it a reliable building block for research and industrial applications requiring tailored pyridine scaffolds.
5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine structure
1805211-02-2 structure
Product name:5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine
CAS No:1805211-02-2
MF:C7H7F2IN2
MW:284.045160531998
CID:4810699

5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine
    • Inchi: 1S/C7H7F2IN2/c1-3-5(6(8)9)4(11)2-12-7(3)10/h2,6H,11H2,1H3
    • InChI Key: YKZNXQNLLHJJFK-UHFFFAOYSA-N
    • SMILES: IC1C(C)=C(C(F)F)C(=CN=1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Topological Polar Surface Area: 38.9
  • XLogP3: 1.8

5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029066744-1g
5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine
1805211-02-2 97%
1g
$1,534.70 2022-04-01

Additional information on 5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine

Introduction to 5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine (CAS No. 1805211-02-2)

5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine, a compound with the chemical formula C₈H₇F₂IN₂, is a significant intermediate in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of multiple functional groups, including an amino group, an iodo substituent, and a difluoromethyl moiety, makes it a valuable building block for medicinal chemists and researchers.

The CAS number 1805211-02-2 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and communication among researchers. Its molecular structure incorporates a pyridine core, which is a common scaffold in many pharmacologically active agents. The pyridine ring, combined with the electron-withdrawing effects of the iodo and difluoromethyl groups, enhances the compound's reactivity and potential utility in drug design.

Recent advancements in synthetic methodologies have highlighted the importance of such halogenated pyridines in the development of novel therapeutic agents. The iodo substituent, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the creation of novel drug candidates with improved pharmacokinetic properties.

The difluoromethyl group is another critical feature of this compound. It has been extensively studied for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. In particular, fluorinated analogs have shown promise in oncology and anti-inflammatory drug development. The incorporation of fluorine atoms can modulate electronic properties and steric hindrance, leading to more potent and selective therapeutic agents.

Current research in medicinal chemistry increasingly focuses on leveraging such multifunctional intermediates to streamline drug discovery processes. The amino group in 5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine provides an opportunity for further derivatization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility is crucial for optimizing lead compounds during the hit-to-drug conversion phase.

In addition to its synthetic utility, this compound has been explored in various preclinical studies. Researchers have investigated its potential role as a precursor for kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases. The combination of an amino group and an iodine atom makes it an attractive candidate for generating novel inhibitors targeting specific enzymatic pathways.

The heterocyclic nature of pyridine derivatives contributes to their biological activity by influencing both electronic distribution and spatial orientation within biological systems. This property is particularly relevant in designing molecules that interact with proteins or nucleic acids. The structural features of 5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine align well with these requirements, making it a promising candidate for further exploration.

Recent publications have demonstrated the use of this compound in generating libraries of diverse scaffolds for high-throughput screening (HTS). By systematically modifying functional groups or introducing new ones, researchers can identify novel compounds with enhanced biological activity. Such libraries are instrumental in accelerating the drug discovery pipeline, particularly when combined with computational modeling techniques.

The synthetic pathways involving 5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine have been optimized for scalability and efficiency. Modern synthetic techniques, including flow chemistry and microwave-assisted reactions, have enabled faster and more sustainable production of these intermediates. These advancements are essential for meeting the growing demand for high-quality starting materials in pharmaceutical research.

In conclusion, 5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine (CAS No. 1805211-02-2) represents a valuable asset in the pharmaceutical industry. Its unique structural features and reactivity make it an ideal candidate for further development into novel therapeutic agents. As research continues to uncover new applications for halogenated pyridines, this compound is poised to play a significant role in future drug discovery efforts.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.